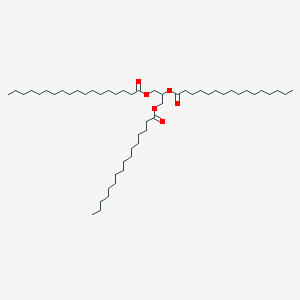

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol

説明

特性

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKMNCLZNGAXNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347306 | |

| Record name | 2,3-Bis(palmitoyloxy)propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-98-2 | |

| Record name | 2,3-Bis(palmitoyloxy)propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol structure and stereochemistry.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol is a mixed-acid triacylglycerol (TAG) composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one stearic acid molecule at the sn-3 position. The designation "rac-" signifies that it is a racemic mixture of the two possible stereoisomers at the C2 position of the glycerol backbone. This lipid is of significant interest in various fields, including food science, materials science, and pharmaceutical sciences, due to its specific physical and chemical properties, which are dictated by its unique fatty acid composition and stereochemistry. This guide provides a comprehensive overview of its structure, properties, synthesis, and metabolic fate.

Chemical Structure and Stereochemistry

The chemical formula for this compound is C₅₃H₁₀₂O₆, with a molecular weight of approximately 835.37 g/mol . The structure consists of a central glycerol molecule with three hydroxyl groups esterified to two molecules of palmitic acid (a 16-carbon saturated fatty acid) and one molecule of stearic acid (an 18-carbon saturated fatty acid).

The stereochemistry of triacylglycerols is crucial in determining their biological function and physical properties. In this compound, the chiral center is at the second carbon (sn-2) of the glycerol backbone. The "rac-" prefix indicates that the compound is a mixture of two enantiomers: 1,2-dipalmitoyl-3-stearoyl-sn-glycerol and 2,3-dipalmitoyl-1-stearoyl-sn-glycerol.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its applications. While experimental data for this specific molecule is limited, properties can be inferred from similar triacylglycerols.

| Property | Value | Source |

| Molecular Formula | C₅₃H₁₀₂O₆ | |

| Molecular Weight | 835.37 g/mol | |

| CAS Number | 2177-98-2 | |

| Appearance | White solid | |

| Melting Point | 59.5 °C (Predicted for 1,3-Dipalmitoyl-2-Stearoyl-rac-glycerol) | |

| Boiling Point | 777.9 ± 27.0 °C (Predicted for 1,3-Dipalmitoyl-2-Stearoyl-rac-glycerol) | |

| Density | 0.913 ± 0.06 g/cm³ (Predicted for 1,3-Dipalmitoyl-2-Stearoyl-rac-glycerol) | |

| Solubility | Soluble in Dimethylformamide (DMF) |

Experimental Protocols

Synthesis of this compound

The synthesis of asymmetric triacylglycerols like this compound can be achieved through a multi-step chemoenzymatic process. A general approach is outlined below.

Caption: Generalized workflow for the synthesis of asymmetric triacylglycerols.

Detailed Methodology (General Protocol):

-

Protection of Glycerol: Start with a suitable glycerol derivative where the sn-1 and sn-2 hydroxyl groups are protected. This can be achieved using various protecting groups known in organic chemistry.

-

Esterification of the sn-3 Position: The free hydroxyl group at the sn-3 position is then esterified with stearic acid. This can be done using stearoyl chloride in the presence of a base like pyridine or through a DCC/DMAP coupling reaction.

-

Deprotection: The protecting groups at the sn-1 and sn-2 positions are removed under specific reaction conditions that do not affect the newly formed ester bond.

-

Esterification of sn-1 and sn-2 Positions: The resulting 1-stearoyl-rac-glycerol is then acylated with an excess of palmitoyl chloride or palmitic anhydride to esterify the free hydroxyl groups at the sn-1 and sn-2 positions.

-

Purification: The final product is purified from the reaction mixture.

Purification

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.

Caption: General purification workflow for triacylglycerols.

Detailed Methodology (General Protocol):

-

Initial Purification: The crude reaction mixture is first passed through a silica gel column to remove the bulk of the impurities. A solvent system such as a gradient of hexane and ethyl acetate is typically used.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reverse-phase HPLC.

-

Column: A C18 column is commonly employed for the separation of triacylglycerols.

-

Mobile Phase: A gradient of acetonitrile and isopropanol or other suitable organic solvents is used to elute the components.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection, as triacylglycerols lack a strong UV chromophore.

-

-

Fraction Collection and Analysis: Fractions corresponding to the desired product are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.

Metabolic Pathway: Lipolysis

This compound, like other triacylglycerols, is a major energy storage molecule. When energy is required, it undergoes lipolysis, a process that breaks it down into glycerol and free fatty acids. This process is primarily regulated by hormones.

Caption: The enzymatic cascade of triacylglycerol lipolysis.

Pathway Description:

-

Initiation: Hormonal signals, such as epinephrine, lead to the activation of Adipose Triglyceride Lipase (ATGL).

-

First Hydrolysis: ATGL hydrolyzes the ester bond at the sn-3 position, releasing stearic acid and forming a 1,2-dipalmitoyl-rac-glycerol (a diacylglycerol).

-

Second Hydrolysis: Hormone-Sensitive Lipase (HSL) then acts on the diacylglycerol, typically cleaving the fatty acid at the sn-1 position, releasing a molecule of palmitic acid and forming 2-palmitoyl-glycerol (a monoacylglycerol).

-

Final Hydrolysis: Monoacylglycerol Lipase (MGL) completes the process by hydrolyzing the final ester bond, releasing the second molecule of palmitic acid and glycerol.

The resulting free fatty acids and glycerol are then released into the bloodstream to be used by other tissues for energy production or other metabolic processes.

The Occurrence of 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol in Natural Oils and Fats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the triacylglycerol (TAG) 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol (SPS). It includes quantitative data, detailed experimental methodologies for its extraction and analysis, and a discussion of the metabolic pathways involved in its processing within a biological context.

Natural Sources and Quantitative Data

This compound, a saturated triacylglycerol, has been identified in several animal fats. Quantitative analysis has revealed its presence in varying concentrations. A summary of the available data is presented in Table 1.

Table 1: Concentration of this compound in Various Natural Fats

| Natural Source | Common Name | This compound Concentration (% of total triacylglycerols) |

| Ostrich Oil | Struthio camelus | 0.44% |

| Emu Oil | Dromaius novaehollandiae | Data not available in cited literature |

| Cow Milk Fat | Bos taurus | Data not available in cited literature |

Note: While the presence of this compound in emu oil and cow milk fat is documented, specific quantitative data was not available in the reviewed scientific literature.[1][2][3][4]

Experimental Protocols

The identification and quantification of specific triacylglycerols such as this compound from natural sources require a multi-step process involving lipid extraction, separation, and analysis.

Lipid Extraction from Animal Tissues (Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.

Materials:

-

Tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenization: Homogenize a known weight of the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be approximately 20 times the volume of the tissue sample.

-

Filtration: Filter the homogenate to remove solid particles.

-

Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate. Mix thoroughly and centrifuge to separate the phases.

-

Phase Separation: The lower phase contains the lipids dissolved in chloroform, while the upper phase contains non-lipid components. Carefully remove the upper aqueous phase.

-

Solvent Evaporation: Evaporate the chloroform from the lower phase using a rotary evaporator under reduced pressure to obtain the total lipid extract.

-

Storage: Store the lipid extract under a nitrogen atmosphere at -20°C to prevent oxidation.

Analysis of Triacylglycerols by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the separation and identification of individual TAG species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

Reagents:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol

-

Ammonium formate (for adduct formation)

Procedure:

-

Sample Preparation: Dissolve the lipid extract in a suitable solvent, such as isopropanol or a chloroform/methanol mixture. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Separation:

-

Set the column temperature (e.g., 30°C).

-

Use a gradient elution program to separate the TAGs. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the more nonpolar TAGs.

-

The flow rate is typically around 1 mL/min.

-

-

Mass Spectrometric Detection:

-

Introduce the column effluent into the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode. The addition of ammonium formate to the mobile phase can facilitate the formation of [M+NH4]+ adducts, which are often more stable than protonated molecules.

-

Acquire mass spectra over a relevant mass range (e.g., m/z 700-1000 for typical TAGs).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion of interest. The fragmentation pattern will provide information about the fatty acid composition of the TAG.

-

Analysis of Triacylglycerols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another common technique for TAG analysis, often requiring derivatization of the fatty acids.

Instrumentation:

-

Gas Chromatograph (GC) with a high-temperature capillary column (e.g., a short, thin-film column suitable for high molecular weight compounds)

-

Mass Spectrometer (MS)

Reagents:

-

Transesterification reagent (e.g., methanolic HCl or BF3 in methanol)

-

Hexane

-

Internal standard (e.g., a TAG with a fatty acid not present in the sample)

Procedure:

-

Transesterification: Convert the triacylglycerols into their fatty acid methyl esters (FAMEs) by heating the lipid extract with a transesterification reagent.

-

Extraction: Extract the FAMEs into hexane.

-

GC Separation:

-

Inject the FAMEs solution into the GC.

-

Use a temperature program that starts at a lower temperature and ramps up to a high temperature to elute all the FAMEs.

-

The injector and detector temperatures should be high enough to prevent condensation of the analytes.

-

-

MS Detection:

-

The eluting FAMEs are introduced into the mass spectrometer.

-

The mass spectra of the FAMEs are compared to a library of known spectra for identification.

-

Quantification is achieved by comparing the peak area of each FAME to the peak area of the internal standard.

-

Metabolic and Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound itself acts as a direct signaling molecule. Instead, its biological significance lies in its role as a component of cellular energy stores and as a source of its constituent fatty acids and glycerol upon hydrolysis. These breakdown products can then enter various metabolic and signaling pathways.

Triacylglycerol Metabolism

The primary metabolic fate of ingested or stored triacylglycerols is lipolysis, the enzymatic hydrolysis of the ester bonds. This process releases glycerol and free fatty acids.

Figure 1: General pathway of triacylglycerol hydrolysis.

Signaling Roles of Triacylglycerol Metabolites

The products of TAG hydrolysis, particularly diacylglycerol (DAG) and free fatty acids (FFAs), are known to be active signaling molecules.

-

Diacylglycerol (DAG): DAG is a well-established second messenger that can activate protein kinase C (PKC), a family of enzymes involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

-

Free Fatty Acids (FFAs): Saturated fatty acids like palmitic acid and stearic acid can influence cellular signaling through various mechanisms, including binding to cell surface receptors (e.g., Toll-like receptors), modulating the activity of intracellular proteins, and serving as precursors for the synthesis of other signaling lipids like ceramides.

Figure 2: Signaling roles of TAG hydrolysis products.

Conclusion

This compound is a naturally occurring triacylglycerol found in select animal fats, with the highest reported concentration in ostrich oil. While its direct signaling functions have not been elucidated, its importance lies in its contribution to the overall lipid profile of these fats and as a source of bioactive fatty acids and diacylglycerol upon metabolic breakdown. The experimental protocols outlined in this guide provide a robust framework for the further investigation and quantification of this and other triacylglycerols in various natural sources. Future research is warranted to determine the precise concentrations of this TAG in a wider range of fats and to explore the specific downstream cellular effects of its metabolic products.

References

Understanding the "rac-" Designation in Glycerol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the "rac-" designation in glycerol compounds, its stereochemical implications, and its relevance in biological systems and drug development. This guide details the synthesis and analysis of racemic glycerol derivatives, presents quantitative data on their biological activity, and outlines key experimental protocols.

The "rac-" Designation: A Stereochemical Primer

In chemical nomenclature, the prefix "rac- " is short for racemate, which refers to a mixture containing equal amounts of two enantiomers.[1][2] Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While glycerol itself is an achiral molecule, it is prochiral. This means it can be converted into a chiral molecule in a single step, typically through the substitution of one of its two primary hydroxyl groups (-CH₂OH).[3][4]

When a glycerol derivative has a single chiral center, it can exist as two distinct enantiomers, often designated as R (from the Latin rectus, right) and S (from the Latin sinister, left) based on the Cahn-Ingold-Prelog priority rules. The "rac-" prefix is used to indicate that the compound is a racemic mixture of these R and S enantiomers.[1] For glycerolipids, the stereospecific numbering (sn) system is also commonly employed to define the stereochemistry of the glycerol backbone.[1][5][6]

In drug development and biological research, the stereochemistry of a molecule is crucial, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[7] While some chiral drugs are developed as single enantiomers, others are used as racemic mixtures.[7]

Data Presentation: Biological Activity of Racemic vs. Enantiopure Glycerol Derivatives

The biological activity of a racemic glycerol compound can differ from that of its individual enantiomers. The following table summarizes comparative data for 1-palmitoyl-2-linoleoyl-3-acetyl-glycerol (PLAG), where the racemic mixture and its enantiomers were investigated for their effects on mouse peritoneal macrophages.[2]

| Compound | Concentration | Biological Effect | Quantitative Measurement |

| rac-PLAG | Not specified | Stimulates mitogenic activity | Identified as the active factor from bovine udder |

| R-(+)-PLAG | Not specified | Increases mitogenic activity | Significant increase in macrophage proliferation |

| S-(-)-PLAG | Not specified | Low mitogenic activity | Minimal effect on macrophage proliferation |

| R-(+)-PLAG | Not specified | Increases Reactive Oxygen Species (ROS) | Significant increase in ROS production |

| R-(+)-PLAG | Not specified | Increases Protein Kinase C (PKC) activity | Significant increase in PKC activity |

Table 1: Comparative biological activity of rac-PLAG and its enantiomers on mouse peritoneal macrophages. Data sourced from a study on the mitogenic activity of PLAG.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of racemic glycerol compounds, reflecting common practices in lipid research.

Synthesis of rac-1-Monoacylglycerol (e.g., rac-1-Monopalmitin)

This protocol describes a general method for the synthesis of a racemic monoacylglycerol through the esterification of glycerol.

Materials:

-

Glycerol

-

Palmitic acid

-

An appropriate acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve palmitic acid and an excess of glycerol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the rac-1-monopalmitin.

Chiral Separation of Diacylglycerol Enantiomers by HPLC

This protocol outlines a common method for the analytical separation of diacylglycerol enantiomers using chiral High-Performance Liquid Chromatography (HPLC).[8][9][10]

Materials:

-

Racemic diacylglycerol sample

-

Derivatizing agent (e.g., (S)-(+)-1-(1-naphthyl)ethyl isocyanate)

-

Anhydrous solvent (e.g., dichloromethane)

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., based on polysaccharide derivatives like cellulose or amylose).[4]

-

Mobile phase (e.g., a mixture of hexane and isopropanol)

Procedure:

-

Derivatization: Dissolve the racemic diacylglycerol sample in anhydrous dichloromethane. Add an excess of the chiral derivatizing agent, (S)-(+)-1-(1-naphthyl)ethyl isocyanate. The isocyanate will react with the free hydroxyl group of the diacylglycerols to form diastereomeric urethane derivatives.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by TLC.

-

Quench any excess isocyanate by adding a small amount of methanol.

-

Remove the solvent under a stream of nitrogen.

-

HPLC Analysis: Dissolve the resulting diastereomeric mixture in the mobile phase.

-

Inject the sample into the HPLC system equipped with a chiral column.

-

Perform the separation using an isocratic or gradient elution with a hexane/isopropanol mobile phase.

-

Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

The two diastereomers will have different retention times, allowing for their separation and quantification.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of racemic glycerol compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regio- and stereospecific analysis of glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral supercritical fluid chromatography of monoacylglycerol and diacylglycerol enantiomers in biological samples: Adjusting selectivity via column coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KR102333606B1 - Method for producing 1-palmitoyl-2-linoleoyl-3-acetyl glycerol - Google Patents [patents.google.com]

- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ardena.com [ardena.com]

- 8. aocs.org [aocs.org]

- 9. Novel chromatographic resolution of chiral diacylglycerols and analysis of the stereoselective hydrolysis of triacylglycerols by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of 1,2-Palmitin-3-Stearin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Palmitin-3-Stearin, also known as 1,2-dipalmitoyl-3-stearoyl-rac-glycerol or PPS, is a mixed-acid triacylglycerol (TAG) composed of two palmitic acid chains at the sn-1 and sn-2 positions and a stearic acid chain at the sn-3 position of the glycerol backbone. As a component of natural fats and oils, its physical and chemical characteristics are of significant interest in the fields of food science, materials science, and pharmaceutical sciences, particularly in the formulation of lipid-based drug delivery systems. This technical guide provides an in-depth overview of the physical state, appearance, and other relevant physicochemical properties of 1,2-Palmitin-3-Stearin, supported by experimental methodologies.

Physical and Chemical Properties

1,2-Palmitin-3-Stearin is a solid at room temperature.[1][2] While specific details on its visual appearance are limited, related solid triacylglycerols are typically white, crystalline powders. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₅₃H₁₀₂O₆ | [2][3] |

| Molecular Weight | 835.38 g/mol | [1][3] |

| Physical State | Solid | [1][2] |

| Appearance | White solid | [4] |

| Melting Point | Data for the pure 1,2-isomer is not readily available. The related isomer, 1,3-Dipalmitoyl-2-stearoyl-L-glycerol, has a melting point of 59.5 °C. A triacylglycerol with a similar composition, 1-Palmitin-2-Olein-3-Stearin, has a melting point range of 36.5 to 37.5°C. | [4][5] |

| Solubility | - Insoluble in water.- 10 mg/mL in Dimethylformamide (DMF).- Slightly soluble in chloroform and methanol. | [2][4][6] |

| Purity | Commercially available with >99% purity. | [1][3] |

Experimental Protocols

The characterization of the physical properties of triacylglycerols like 1,2-Palmitin-3-Stearin relies on several key analytical techniques. The following sections detail the general methodologies for determining thermal behavior and crystalline structure.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal transitions of a material as a function of temperature. It is widely applied to determine the melting point, crystallization behavior, and polymorphism of lipids.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the 1,2-Palmitin-3-Stearin sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. For analyzing the binary phase behavior of 1,2-dipalmitoyl-3-stearoyl-sn-glycerol (PPS) and its isomer, researchers have used both slow (0.1 °C/min) and relatively fast (3.0 °C/min) cooling rates to investigate the kinetic effects on crystallization.[7]

-

Thermal Program:

-

An initial heating ramp to a temperature above the melting point of the sample to erase any prior thermal history.

-

A controlled cooling ramp to induce crystallization.

-

A final heating ramp to observe the melting behavior of the crystallized sample.

-

-

Data Analysis: The heat flow to or from the sample is recorded as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) are identified as peaks on the resulting thermogram. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

X-ray Diffraction (XRD)

X-ray Diffraction is a powerful non-destructive technique for characterizing the crystalline structure of materials. For triacylglycerols, XRD is used to identify the polymorphic form (α, β', β), which relates to the packing of the fatty acid chains in the crystal lattice.

Methodology:

-

Sample Preparation: The solid 1,2-Palmitin-3-Stearin sample is typically loaded into a sample holder. The sample can be in powder form or crystallized from a solvent or melt.

-

Instrument Setup: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample.

-

Data Collection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is typically performed over a range of angles that covers the characteristic short and long spacings of triacylglycerols.

-

Data Analysis: The resulting diffraction pattern shows peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the crystal lattice structure.

-

Short Spacings (Wide-angle X-ray Scattering - WAXS): Provide information about the sub-cell packing of the acyl chains and are used to identify the polymorphic form.

-

α-form: A single strong peak around 4.15 Å.

-

β'-form: Two strong peaks around 3.8 Å and 4.2 Å.

-

β-form: One very strong peak around 4.6 Å.

-

-

Long Spacings (Small-angle X-ray Scattering - SAXS): Relate to the overall length of the triacylglycerol molecule and indicate the chain length stacking (e.g., double or triple chain length). For the binary mixtures of PPS and its isomer, only the α-form with a double chain length structure was detected.[7]

-

Metabolic Pathways

As a triacylglycerol, 1,2-Palmitin-3-Stearin is a key molecule in energy metabolism. It is synthesized to store energy and broken down (lipolysis) to release fatty acids for energy production.

Triacylglycerol Synthesis Pathway

The primary pathway for the synthesis of triacylglycerols in most mammalian cells is the glycerol-3-phosphate pathway.[8][9] This process mainly occurs in the endoplasmic reticulum.

Caption: Glycerol-3-Phosphate Pathway for Triacylglycerol Synthesis.

Lipolysis Pathway

Lipolysis is the metabolic process through which triacylglycerols are hydrolyzed into glycerol and free fatty acids.[10] This process is crucial for mobilizing stored energy.

Caption: Stepwise Hydrolysis of Triacylglycerol during Lipolysis.

References

- 1. 1,2-Palmitin-3-Stearin | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. larodan.com [larodan.com]

- 4. midlandsci.com [midlandsci.com]

- 5. chembk.com [chembk.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lipolysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Key Differences Between Symmetrical and Asymmetrical Triglycerides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the structural, physicochemical, and biological distinctions between symmetrical and asymmetrical triglycerides (TAGs). An understanding of these differences is paramount for advancements in lipidomics, nutritional science, and the formulation of lipid-based drug delivery systems.

Structural and Nomenclatural Differences

Triglycerides are esters composed of a glycerol backbone and three fatty acid chains. The specific placement of these fatty acids on the glycerol backbone at the stereospecifically numbered (sn) positions sn-1, sn-2, and sn-3 dictates the molecule's classification as either symmetrical or asymmetrical.

-

Symmetrical Triglycerides: These molecules feature identical fatty acids at the sn-1 and sn-3 positions. They are often designated with an "ABA" structure, where "A" and "B" represent different fatty acids. Simple, monoacid triglycerides (e.g., Tristearin, SSS), where all three fatty acids are identical ("AAA"), are also classified as symmetrical. A common example of an ABA-type is 1,3-dipalmitoyl-2-oleoyl-glycerol (POP).

-

Asymmetrical Triglycerides: In these molecules, the fatty acids at the sn-1 and sn-3 positions are different. This results in "AAB" or "ABC" structures, such as 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) or 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS). This asymmetry introduces a chiral center at the sn-2 carbon, meaning these TAGs can exist as enantiomers.

The fundamental structural difference lies in the molecule's symmetry, which profoundly impacts its ability to pack into a crystal lattice.

Methodological & Application

Application Note & Protocol: Chemoenzymatic Synthesis of 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol

Abstract

This document provides a detailed protocol for the chemoenzymatic synthesis of the structured triacylglycerol (TAG), 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol (PPS). The synthesis is achieved through the acidolysis of tripalmitin with stearic acid, catalyzed by a commercially available immobilized sn-1,3-specific lipase. This method offers high regioselectivity, enabling the specific incorporation of stearic acid at the sn-1 and sn-3 positions of the glycerol backbone.[1][2] The protocol described herein is designed for researchers in lipid chemistry, drug development, and food science, providing a reproducible method for obtaining structured TAGs with defined fatty acid compositions.

Introduction

Structured triacylglycerols are gaining significant attention in the pharmaceutical and nutraceutical industries due to their tailored physical, chemical, and nutritional properties.[2] this compound is a specific TAG found in various natural sources, including milk fat.[3][4] Its defined structure makes it a valuable standard for analytical purposes and a potential ingredient in specialized formulations.

Chemoenzymatic synthesis, particularly using lipases, presents a powerful tool for producing structured TAGs under mild reaction conditions with high specificity, avoiding the formation of unwanted byproducts often associated with chemical synthesis.[2][5] This application note details a lipase-catalyzed acidolysis reaction for the synthesis of this compound.

Experimental Workflow

The chemoenzymatic synthesis of this compound involves the enzymatic reaction of the starting materials followed by a multi-step purification process to isolate the desired product.

Caption: Experimental workflow for the chemoenzymatic synthesis of this compound.

Materials and Reagents

-

Tripalmitin (≥99%)

-

Stearic Acid (≥99%)

-

Immobilized sn-1,3-specific lipase from Rhizomucor miehei (e.g., Lipozyme® RM IM)

-

n-Hexane (anhydrous, ≥99%)

-

Sodium hydroxide

-

Ethanol

-

All other chemicals and solvents should be of analytical grade.

Equipment

-

Shaking water bath or incubator

-

Screw-capped reaction vials

-

Rotary evaporator

-

Short-path distillation apparatus

-

High-performance liquid chromatography (HPLC) system

-

Gas chromatograph (GC) with a flame ionization detector (FID)

Experimental Protocol

5.1. Enzymatic Acidolysis Reaction

-

In a screw-capped vial, combine tripalmitin and stearic acid. A substrate molar ratio of 1:3 (tripalmitin:stearic acid) is recommended based on similar syntheses.[1][6]

-

Add n-hexane as the reaction solvent. A typical concentration is 3 mL of solvent per gram of total substrates.[7]

-

Add the immobilized lipase, Lipozyme RM IM. An enzyme load of 10% (w/w) of the total substrate weight is a common starting point.[1]

-

Seal the vial and place it in a shaking incubator at 60°C with constant agitation (e.g., 200 rpm) for 24 hours.[1][6][7] These conditions have been shown to be effective for stearic acid incorporation.[1][6]

5.2. Product Purification

-

After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and potentially reused.

-

Remove the n-hexane from the filtrate using a rotary evaporator.

-

The resulting crude product, containing the target TAG, unreacted substrates, and free fatty acids, should be purified. Short-path distillation is an effective method for removing the unreacted free fatty acids.[5] The distillation should be performed under high vacuum (e.g., < 2 x 10⁻² Torr) with a heating oil temperature of approximately 75°C to remove the lower boiling point fatty acids.[5]

5.3. Analysis and Characterization

-

The fatty acid composition of the purified product can be determined by gas chromatography (GC) after transesterification to fatty acid methyl esters (FAMEs).

-

The triacylglycerol profile can be analyzed by high-performance liquid chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector or mass spectrometer).

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for lipase-catalyzed acidolysis from the literature, which form the basis for the proposed protocol.

| Parameter | Recommended Condition | Reference |

| Enzyme | Immobilized sn-1,3-specific lipase (Lipozyme RM IM) | [1][6][7] |

| Substrates | Tripalmitin, Stearic Acid | [1][6] |

| Substrate Molar Ratio (Tripalmitin:Stearic Acid) | 1:3 | [1][6] |

| Solvent | n-Hexane | [1][6][7] |

| Enzyme Loading | 10% (w/w of total substrates) | [1] |

| Temperature | 60°C | [1][6][7] |

| Reaction Time | 24 hours | [1][6] |

| Agitation | 200 rpm | [8] |

Note: The yield of this compound will depend on the specific reaction conditions and purification efficiency. Optimization of these parameters may be required to maximize the yield.

Signaling Pathway Diagram

Not applicable for this protocol.

Conclusion

This application note provides a comprehensive protocol for the chemoenzymatic synthesis of this compound using a commercially available immobilized lipase. The described method of acidolysis is highly efficient and regioselective. This protocol should serve as a valuable resource for researchers and scientists in the fields of lipid chemistry, drug development, and food science, enabling the production of high-purity structured triacylglycerols for various applications.

References

- 1. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. lib3.dss.go.th [lib3.dss.go.th]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Triglyceride Isomers

Introduction

Triglycerides (TGs), the primary components of natural fats and oils, are triesters of glycerol with three fatty acids. The specific positioning of these fatty acids on the glycerol backbone gives rise to different isomers, namely regioisomers and enantiomers.[1][2] The isomeric form of a triglyceride significantly influences its physical, chemical, and biological properties.[1] Consequently, the accurate separation and identification of TG isomers are crucial in various fields, including food science, nutrition, and the development of lipid-based drug delivery systems.[1][3] High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for this analytical challenge, with two primary methods being Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC.[1][4]

This application note provides detailed protocols and a comparative overview of these two predominant HPLC techniques for the separation of triglyceride isomers.

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

NARP-HPLC separates triglycerides based on their Equivalent Carbon Number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[1][5] While standard NARP-HPLC can struggle with regioisomers that have the same ECN, optimization of chromatographic conditions can achieve effective separation.[4]

Experimental Protocol

1. Sample Preparation:

-

Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL.[1]

-

Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.[1]

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a column thermostat and a suitable detector.[1]

-

Detector: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) are recommended as triglycerides lack strong UV chromophores.[1][4][6]

-

Column: A C18 or C30 reversed-phase column is commonly used.[4][7] Polymeric ODS columns have also demonstrated effectiveness.[1][2]

-

Mobile Phase: Isocratic or gradient elution with a mixture of a weak solvent (e.g., acetonitrile) and a stronger solvent (e.g., 2-propanol, acetone, or methyl tert-butyl ether) is common.[1][4][8]

-

Flow Rate: Typically around 1.0 mL/min for standard HPLC columns.[1][9]

-

Column Temperature: Temperature is a critical parameter that needs optimization. Lower temperatures (e.g., 10-20°C) can sometimes enhance separation.[4]

-

Injection Volume: 5-20 µL.[1]

Data Presentation

Table 1: NARP-HPLC Method Parameters for Triglyceride Isomer Separation

| Parameter | Typical Conditions | Notes |

| Column | Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm[1] | Polymeric ODS columns are also effective.[1][2] C30 columns can provide enhanced resolution for isomers.[7] |

| Mobile Phase | Acetonitrile/2-Propanol (e.g., 60:40 to 80:20 v/v)[1] | The exact ratio requires optimization.[1] Other modifiers like acetone can be used.[4] |

| Flow Rate | 1.0 mL/min[1][9] | Can be adjusted based on column dimensions and particle size. |

| Column Temp. | 18°C[1] | Optimization is crucial; lower temperatures can improve resolution.[4] |

| Detector | ELSD or MS[1][4] | Essential for detecting non-UV absorbing triglycerides.[4][6] |

Experimental Workflow

Caption: Workflow for the separation of triglyceride regioisomers by NARP-HPLC.

Method 2: Silver-Ion HPLC for Isomer Separation based on Unsaturation

Silver-ion HPLC (Ag+-HPLC) is a powerful technique that separates triglyceride isomers based on the number, configuration (cis/trans), and position of double bonds in their fatty acid chains.[1] The separation mechanism relies on the formation of reversible complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.[1]

Experimental Protocol

1. Sample Preparation:

-

Dissolve the lipid sample in a non-polar solvent such as hexane or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL.[1]

-

Filter the sample through a 0.2 µm PTFE syringe filter.[1]

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a column oven.

-

Detector: ELSD or MS.

-

Column: A column packed with a stationary phase containing silver ions. Multiple columns can be coupled in series to enhance resolution.[10][11]

-

Mobile Phase: Hexane-based mobile phases with a polar modifier like acetonitrile are common.[4][12] Dichloromethane-based mobile phases can also be used.[12] Gradient elution can improve separation.[10][11]

-

Flow Rate: Typically around 1.0 - 1.5 mL/min.[13]

-

Column Temperature: Temperature can significantly affect retention times, and the effect can vary with the mobile phase composition.[12][14]

-

Injection Volume: 5-20 µL.

Data Presentation

Table 2: Silver-Ion HPLC Method Parameters for Triglyceride Isomer Separation

| Parameter | Typical Conditions | Notes |

| Column | ChromSpher 5 Lipids[12] (or similar silver-ion column) | Multiple columns can be connected in series for improved resolution.[10][11] |

| Mobile Phase | Hexane/Acetonitrile or Dichloromethane/Acetonitrile[12] | Gradient elution of hexane-acetonitrile-2-propanol can provide better resolution.[10][11] |

| Flow Rate | 1.0 - 1.5 mL/min[13] | Dependent on column dimensions. |

| Column Temp. | 10 - 40°C[12][14] | The effect of temperature on retention is mobile phase dependent.[12][14] |

| Detector | ELSD or MS[1] | Necessary for sensitive detection. |

Experimental Workflow

Caption: Workflow for the separation of triglyceride isomers by Silver-Ion HPLC.

Logical Relationship of Method Selection

The choice between NARP-HPLC and Silver-Ion HPLC depends on the specific analytical goal. For a comprehensive analysis of complex lipid samples, a multi-dimensional approach combining both techniques can be highly effective.[1]

Caption: Logical workflow for selecting an HPLC method for triglyceride isomer analysis.

Conclusion

Both NARP-HPLC and Silver-Ion HPLC are powerful techniques for the separation of triglyceride isomers.[1][4] NARP-HPLC is well-suited for separating regioisomers, especially when coupled with mass spectrometry.[1] Silver-Ion HPLC is the method of choice for separating isomers based on the degree and type of unsaturation.[1] For a thorough characterization of complex triglyceride mixtures, a combination of these methods in a multi-dimensional approach is often the most effective strategy.[1] Careful optimization of experimental parameters, particularly the mobile phase composition and column temperature, is critical for achieving the desired resolution of triglyceride isomers.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. youngin.com [youngin.com]

- 9. scribd.com [scribd.com]

- 10. Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. holcapek.upce.cz [holcapek.upce.cz]

- 13. aocs.org [aocs.org]

- 14. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocols for Mass Spectrometry Analysis of TG(16:0/16:0/18:0) in Lipid Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of neutral lipids that serve as the primary form of energy storage in eukaryotes. The specific composition of fatty acyl chains within a TG molecule can have significant biological implications and is of great interest in various research fields, including metabolism, nutrition, and the development of diseases such as obesity, diabetes, and atherosclerosis.[1][2] TG(16:0/16:0/18:0), also known as Glyceryl tripalmitostearate, is a specific triglyceride containing two palmitic acid (16:0) chains and one stearic acid (18:0) chain. Accurate and robust analytical methods are crucial for the identification and quantification of individual TG molecular species like TG(16:0/16:0/18:0) from complex biological matrices.

Mass spectrometry (MS)-based lipidomics has become a powerful tool for the detailed characterization of lipid profiles.[3] Methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and direct infusion "shotgun" lipidomics enable the sensitive and specific analysis of a wide range of lipid molecules.[1][4][5] This application note provides detailed protocols for the analysis of TG(16:0/16:0/18:0) using these advanced mass spectrometry techniques.

Analytical Approaches for Triglyceride Analysis

The analysis of triglycerides by mass spectrometry can be approached in two primary ways:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This approach utilizes liquid chromatography to separate different lipid classes and individual molecular species prior to their introduction into the mass spectrometer.[6][7] Reversed-phase LC is commonly employed for TG analysis, where separation is based on the length and degree of unsaturation of the fatty acyl chains.[6][7] This separation reduces ion suppression effects and allows for the differentiation of isomeric and isobaric species.

-

Direct Infusion / Shotgun Lipidomics: In this high-throughput approach, a total lipid extract is directly infused into the mass spectrometer without prior chromatographic separation.[4][5] Identification and quantification are achieved through specific scanning modes, such as precursor ion scanning, neutral loss scanning, and the generation of high-resolution mass spectra.[1][8] This method is rapid but can be more susceptible to ion suppression and may not distinguish between isomers.

Ionization and Adduct Formation: Electrospray ionization (ESI) is the most common ionization technique for TG analysis.[1] In the positive ion mode, TGs readily form adducts with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) ions, which are then detected by the mass spectrometer.[1][6] The choice of adduct can influence fragmentation patterns and sensitivity.

Experimental Workflow

The general workflow for the analysis of TG(16:0/16:0/18:0) involves several key steps from sample preparation to data analysis.

Caption: Overall workflow for TG(16:0/16:0/18:0) analysis.

Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for extracting total lipids from biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Homogenize the tissue sample if necessary. For liquid samples like plasma, proceed to the next step.

-

To 1 part of the sample, add 20 parts of a chloroform:methanol (2:1, v/v) mixture. For example, for 100 µL of plasma, add 2 mL of the solvent mixture.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Incubate the mixture at room temperature for 20-30 minutes.

-

Add 0.2 parts of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent mixture) to induce phase separation.

-

Vortex the mixture again for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., methanol:chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of TG(16:0/16:0/18:0)

This protocol outlines a general procedure for the analysis of triglycerides using a reversed-phase LC-MS/MS system.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

-

Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source

Reagents:

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

-

Internal Standard: A deuterated or ¹³C-labeled TG standard, such as TG(16:0/16:0/18:0)-d7, should be used for accurate quantification.[3]

LC Conditions:

-

Flow rate: 0.3 mL/min

-

Column temperature: 50 °C

-

Injection volume: 5 µL

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 99% B

-

15-20 min: Hold at 99% B

-

20.1-25 min: Return to 30% B and equilibrate

-

MS/MS Conditions:

-

Ionization mode: Positive ESI

-

Capillary voltage: 3.0 kV

-

Source temperature: 120 °C

-

Desolvation temperature: 350 °C

-

Cone gas flow: 50 L/hr

-

Desolvation gas flow: 600 L/hr

-

Acquisition mode: Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM)

-

For DDA: Full scan MS from m/z 300-1200, followed by MS/MS of the top 5 most intense ions.

-

For MRM: Monitor the transition of the precursor ion ([M+NH₄]⁺ of TG(16:0/16:0/18:0) is m/z 852.8) to specific product ions.

-

Fragmentation of TG(16:0/16:0/18:0) ([M+NH₄]⁺): Triglycerides fragment in the mass spectrometer through the neutral loss of their fatty acyl chains. For TG(16:0/16:0/18:0), the expected neutral losses would correspond to palmitic acid (16:0) and stearic acid (18:0). This results in the formation of diacylglycerol-like fragment ions.[9]

Caption: Fragmentation pathway of TG(16:0/16:0/18:0).

Protocol 3: Direct Infusion "Shotgun" Lipidomics of Triglycerides

This protocol provides a high-throughput method for the analysis of triglycerides.

Instrumentation:

-

Syringe pump

-

Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with a nano-ESI or ESI source

Reagents:

-

Infusion solvent: Methanol:Chloroform (1:1, v/v) containing 7.5 mM ammonium acetate.

-

Internal Standard: A deuterated or ¹³C-labeled TG standard.

Procedure:

-

Reconstitute the dried lipid extract in the infusion solvent.

-

Add the internal standard to the sample.

-

Load the sample into a syringe and place it on the syringe pump.

-

Infuse the sample directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min for ESI, 100-500 nL/min for nano-ESI).

-

Acquire data using a combination of full scan MS and neutral loss scans.

MS Conditions:

-

Ionization mode: Positive ESI

-

Full Scan MS: Acquire spectra over a mass range of m/z 700-1000 to cover the range of most biological TGs.[1]

-

Neutral Loss Scans: Perform neutral loss scans corresponding to the masses of common fatty acids (e.g., NL of 256.2 for 16:0, NL of 284.3 for 18:0).[1] TG(16:0/16:0/18:0) will be detected in both the neutral loss scan for palmitic acid and stearic acid.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.

| Sample ID | TG(16:0/16:0/18:0) Concentration (µg/mL) | Standard Deviation | % RSD |

| Control 1 | 1.25 | 0.11 | 8.8 |

| Control 2 | 1.31 | 0.09 | 6.9 |

| Control 3 | 1.28 | 0.15 | 11.7 |

| Treated 1 | 2.54 | 0.21 | 8.3 |

| Treated 2 | 2.68 | 0.18 | 6.7 |

| Treated 3 | 2.49 | 0.25 | 10.0 |

This table presents example data and should be populated with experimental results.

Conclusion

The described mass spectrometry-based methods provide robust and sensitive platforms for the detailed analysis of TG(16:0/16:0/18:0) in the context of lipid profiling. The choice between LC-MS/MS and direct infusion will depend on the specific research question, desired throughput, and the complexity of the sample matrix. By following these detailed protocols, researchers can achieve accurate identification and quantification of this and other triglyceride molecular species, contributing to a deeper understanding of their roles in health and disease.

References

- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Direct Infusion Mass Spectrometry for Complex Lipid Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Shotgun Lipidomic Analysis for Differentiation of Niche Cold Pressed Oils | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol as a Lipid Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-stearoyl-rac-glycerol, a specific triacylglycerol (TAG), serves as a high-purity standard in chromatographic applications for the qualitative and quantitative analysis of lipids. Its well-defined structure, consisting of two palmitic acid moieties at the sn-1 and sn-2 positions and a stearic acid moiety at the sn-3 position of the glycerol backbone, makes it an ideal reference material for method development, system suitability testing, and as an internal or external standard in lipidomics and food analysis. This document provides detailed application notes and protocols for its use in High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Physicochemical Properties and Handling

Proper handling and storage of the this compound standard are crucial for accurate and reproducible results.

| Property | Value | Reference |

| Synonyms | 1,2-Palmitin-3-Stearin, PPS, TG(16:0/16:0/18:0) | [1][2][3] |

| Molecular Formula | C₅₃H₁₀₂O₆ | [1][2][3] |

| Molecular Weight | 835.37 g/mol | |

| Appearance | Solid | [1][2][3] |

| Purity | ≥98% | [2][3] |

| Solubility | Soluble in DMF (10 mg/ml) | [1][2][3] |

| Storage | Store at -20°C for long-term stability (≥ 4 years) | [1] |

Application Note 1: Quantification of Triacylglycerols in Dairy and Food Matrices using HPLC-MS

Objective: To provide a protocol for the quantification of triacylglycerols in complex lipid extracts from dairy products (e.g., milk fat) and other food matrices using this compound as an external standard.

Principle: Reversed-phase HPLC separates triacylglycerols based on their partition number (PN), which is related to the total number of carbons and double bonds in the fatty acyl chains. Co-eluting species are then identified and quantified by mass spectrometry.

Experimental Workflow

Caption: Workflow for quantitative analysis of triacylglycerols using HPLC-MS.

Detailed Protocol:

1. Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (e.g., from Milk Fat):

-

Lipid Extraction: Employ a standard lipid extraction method, such as the Folch or Bligh-Dyer method, to extract total lipids from the sample matrix.

-

Resuspension: After evaporation of the extraction solvent, resuspend the lipid extract in the initial mobile phase or a compatible solvent at a known concentration.

3. HPLC-MS Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |

| Gradient | Start with a high percentage of A, and gradually increase the percentage of B to elute the less polar TAGs. A typical gradient might run from 30% B to 100% B over 20-30 minutes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40-55°C |

| Injection Volume | 1-5 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 300-1200 |

| Expected m/z for Standard | [M+NH₄]⁺ = 852.8015 |

4. Data Analysis:

-

Identification: Identify the this compound peak in the chromatogram of the standard solutions based on its retention time and exact mass.

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Quantification: Determine the concentration of individual TAGs in the sample by comparing their peak areas to the calibration curve of the standard. Note that for accurate absolute quantification of other TAGs, their response factors relative to the standard should be determined if they differ significantly.

Application Note 2: Purity and Compositional Analysis of Lipid Formulations using GC-FID

Objective: To provide a protocol for the analysis of high-molecular-weight triacylglycerols in lipid-based drug formulations or food products using this compound as a reference standard for retention time and peak shape evaluation.

Principle: High-temperature gas chromatography separates intact triacylglycerols based on their carbon number. The flame ionization detector (FID) provides a response that is proportional to the mass of carbon, allowing for semi-quantitative analysis.

Experimental Workflow

Caption: Workflow for compositional analysis of triacylglycerols using GC-FID.

Detailed Protocol:

1. Standard and Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane or chloroform.

-

Sample Solution: Dissolve the lipid formulation in the same solvent to a final concentration of approximately 1-5 mg/mL.

2. GC-FID Conditions:

| Parameter | Recommended Conditions |

| GC System | High-temperature capable Gas Chromatograph with FID |

| Column | Short, high-temperature stable capillary column (e.g., 15-30 m, 0.25 mm ID, 0.1 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 360-380°C |

| Detector Temperature | 370-380°C |

| Oven Program | Initial temperature of ~250°C, ramped to 350-370°C at a rate of 5-10°C/min, and hold for 10-15 minutes. |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 to 50:1, depending on concentration |

3. Data Analysis:

-

Retention Time Reference: Use the retention time of the this compound standard to identify it in sample chromatograms and to serve as a reference point for the elution of other TAGs with similar carbon numbers.

-

Peak Shape and System Suitability: The peak for the standard should be symmetrical, indicating good chromatographic performance.

-

Compositional Analysis: The relative percentage of each TAG in the sample can be estimated by calculating the relative peak areas.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound. Note that retention times are highly dependent on the specific chromatographic system and conditions.

| Parameter | HPLC-MS | GC-FID |

| Analyte | This compound | This compound |

| Precursor Ion (m/z) | 852.8015 ([M+NH₄]⁺) | N/A |

| Expected Retention Behavior | Elutes with other C50 TAGs. Retention time will be influenced by the specific C18 column and gradient used. | Elutes according to its total carbon number (C50). |

| Calibration Range | 1 - 100 µg/mL (typical, requires validation) | N/A (typically used as a qualitative standard) |

| Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL range. | Method-dependent, typically in the low ng on-column range. |

| Limit of Quantification (LOQ) | Method-dependent, typically in the mid-to-high ng/mL range. | N/A |

Signaling Pathways and Logical Relationships

As a storage lipid, this compound is not directly involved in signaling pathways in the same manner as signaling lipids like diacylglycerols or phospholipids. However, its metabolism is intrinsically linked to the central pathways of lipid metabolism.

Caption: Simplified overview of triacylglycerol metabolism.

This diagram illustrates the central role of triacylglycerols as the primary storage form of fatty acids. They are synthesized from glycerol-3-phosphate and fatty acyl-CoAs and are broken down through lipolysis to release free fatty acids and glycerol, which can then be utilized for energy production via β-oxidation and the TCA cycle.

Disclaimer: The provided protocols are intended as a general guide. Optimization of chromatographic conditions may be necessary for specific applications and instrumentation. Always refer to the manufacturer's guidelines for the operation of analytical equipment.

References

Application Notes and Protocols for Asymmetrical Triglycerides in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, formulation, and characterization of asymmetrical triglycerides for use in advanced drug delivery systems. The protocols detailed below are intended to guide researchers in the development of novel lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), leveraging the unique physicochemical properties of asymmetrical triglycerides.

Introduction to Asymmetrical Triglycerides in Drug Delivery

Triglycerides are a cornerstone of lipid-based drug delivery, valued for their biocompatibility and ability to encapsulate a wide range of therapeutic agents. Asymmetrical triglycerides, which have different fatty acid chains at the sn-1 and sn-3 positions of the glycerol backbone, offer distinct advantages over their symmetrical counterparts. This structural asymmetry disrupts the crystal lattice, leading to lower melting points and a less ordered solid matrix. These characteristics can be harnessed to improve drug loading capacity, modulate drug release profiles, and enhance the overall stability of drug delivery systems.

The irregularity in the crystal structure of asymmetrical triglycerides can create more imperfections, providing additional space to accommodate drug molecules and potentially reducing drug expulsion during storage. This makes them particularly promising for the formulation of poorly water-soluble drugs, where enhancing bioavailability is a key challenge.

Synthesis of Asymmetrical Triglycerides

The synthesis of asymmetrical triglycerides is a multi-step process that involves the strategic esterification of a glycerol backbone. A common approach involves the partial hydrolysis of a symmetrical triglyceride to yield a mixture of mono- and diacylglycerols, followed by the isolation and re-esterification of the desired diacylglycerol isomer.

Experimental Protocol: Synthesis of Nonsymmetrical Disaturated/Monounsaturated Triacylglycerols

This protocol describes a method for the synthesis of asymmetrical triglycerides with a general structure of SSU, where 'S' represents a saturated fatty acid and 'U' represents an unsaturated fatty acid.

Materials:

-

Tristearin (SSS)

-

Silica gel for column chromatography

-

Acetone

-

Appropriate unsaturated fatty acid (e.g., oleic acid, linoleic acid)

-

Esterification catalyst (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine)

-

Solvents (e.g., hexane, dichloromethane)

-

Silver nitrate impregnated silica gel or silver resin for chromatography

Procedure:

-

Conversion of Tristearin: Convert tristearin into a mixture of mono-, di-, and triacylglycerols through partial hydrolysis.

-

Isolation of Diacylglycerols: Isolate the diacylglycerol fraction from the mixture using silica column chromatography.

-

Separation of 1,3- and 1,2-Diacylglycerols:

-

Remove the 1,3-diacylglycerols by crystallization from acetone.

-

The remaining enriched fraction will contain 80-86% 1,2-diacylglycerols.

-

-

Esterification to Form Asymmetrical Triglycerides: Esterify the enriched 1,2-diacylglycerol fraction with the desired unsaturated fatty acid to form the nonsymmetrical (asymmetrical) triglyceride.

-

Purification: Purify the synthesized asymmetrical triglycerides using silver resin or silver nitrate impregnated silica gel chromatography to achieve purities of >98%.

Characterization: The isomeric purity of the synthesized triglycerides can be determined using silver ion High-Performance Liquid Chromatography (HPLC).

Formulation of Asymmetrical Triglyceride-Based Drug Delivery Systems

Asymmetrical triglycerides can be employed as the solid lipid component in the formulation of SLNs and NLCs. The choice of preparation method will depend on the physicochemical properties of the drug and the desired characteristics of the final formulation.

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol details the preparation of drug-loaded SLNs using a hot homogenization technique.

Materials:

-

Synthesized asymmetrical triglyceride (e.g., 1,2-dipalmitoyl-3-oleoyl-rac-glycerol)

-

Drug to be encapsulated

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Co-surfactant (optional, e.g., soy lecithin)

-

Purified water

Procedure:

-

Preparation of the Lipid Phase: Melt the asymmetrical triglyceride at a temperature 5-10°C above its melting point. Dissolve the drug in the molten lipid.

-

Preparation of the Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in purified water and heat to the same temperature as the lipid phase.

-

Formation of a Pre-emulsion: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm for 3 minutes) to form a coarse oil-in-water emulsion.

-

High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

-

**Cooling and Nan

Application Notes and Protocols for the Preparation of Liposomes Incorporating 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are extensively utilized as drug delivery vehicles. Their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them an attractive option for targeted drug delivery and controlled release applications. The incorporation of neutral lipids, such as the triacylglycerol 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol, into liposomal formulations can modulate the physicochemical properties of the vesicles, including membrane fluidity and drug-loading capacity, particularly for hydrophobic compounds.

These application notes provide a detailed protocol for the preparation and characterization of liposomes containing this compound using the thin-film hydration method followed by extrusion. This method is a robust and widely used technique that allows for the formation of unilamellar liposomes with a controlled size distribution.[1][2][3]

I. Materials and Equipment

A. Lipids and Reagents

| Material | Supplier (Example) | Purity | Storage |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Avanti Polar Lipids | >99% | -20°C |

| Cholesterol | Sigma-Aldrich | >99% | Room Temperature |

| This compound | Cayman Chemical | >98% | -20°C |

| Chloroform, HPLC grade | Fisher Scientific | >99.8% | Room Temperature |

| Methanol, HPLC grade | Fisher Scientific | >99.8% | Room Temperature |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | - | Room Temperature |

B. Equipment

| Equipment | Purpose |

| Rotary Evaporator | Creation of thin lipid film |

| Round-bottom flasks (50 mL) | Lipid film formation |

| Water bath or heating block | Temperature control during hydration |

| Vortex mixer | Mixing and hydration |

| Liposome Extruder | Size reduction and homogenization |

| Polycarbonate membranes (100 nm pore size) | Liposome extrusion |

| Dynamic Light Scattering (DLS) instrument | Particle size and zeta potential analysis |

| High-Performance Liquid Chromatography (HPLC) system | Encapsulation efficiency determination |

| Syringes (1 mL, gas-tight) | Sample handling and extrusion |

II. Experimental Protocols

A. Preparation of Liposomes by Thin-Film Hydration

The thin-film hydration method is a common technique for liposome preparation, involving the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[4][5][6] This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).

Protocol:

-

Lipid Mixture Preparation:

-

In a clean round-bottom flask, prepare a lipid stock solution by dissolving 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. A common molar ratio for the primary lipids is DPPC:Cholesterol at 2:1. The triacylglycerol can be incorporated at various molar percentages (e.g., 1-10 mol%) relative to the total lipid content.

-

For a target formulation of DPPC:Cholesterol:Triglyceride at a molar ratio of 65:30:5, the required amounts can be calculated based on their respective molecular weights.

-

-

Thin-Film Formation:

-

Attach the round-bottom flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature slightly above the phase transition temperature of the lipid with the highest melting point (for DPPC, the Tm is ~41°C). A temperature of 45-50°C is generally suitable.

-

Rotate the flask and apply a vacuum to evaporate the organic solvent. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.

-

To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours, or overnight.[4]

-

-

Hydration of the Lipid Film:

-

Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the water bath used for film formation (45-50°C).

-

Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension (e.g., 10 mg/mL total lipid).

-

Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.

-

B. Liposome Size Reduction by Extrusion

Extrusion is a technique used to reduce the size of liposomes and produce a more uniform size distribution by forcing the liposome suspension through polycarbonate membranes with a defined pore size.[7][8][9][]

Protocol:

-

Assemble the Extruder:

-

Assemble the mini-extruder according to the manufacturer's instructions, placing two stacked 100 nm polycarbonate membranes within the filter holder.

-

-

Equilibrate Temperature:

-

Pre-heat the extruder assembly and the liposome suspension to a temperature above the lipid phase transition temperature (45-50°C) to ensure the lipid bilayer is in a fluid state, which facilitates extrusion.[9]

-

-

Extrusion Process:

-

Load the MLV suspension into one of the gas-tight syringes.

-